![molecular formula C5H7BO3S B151369 (3-(Hydroxymethyl)thiophen-2-yl)boronic acid CAS No. 222840-73-5](/img/structure/B151369.png)
(3-(Hydroxymethyl)thiophen-2-yl)boronic acid
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Description
“(3-(Hydroxymethyl)thiophen-2-yl)boronic acid” is a chemical compound with the CAS Number: 222840-73-5 and a linear formula of C5H7BO3S . It has a molecular weight of 157.99 . This compound is used in various applications and research due to its unique properties .
Molecular Structure Analysis
The InChI code for “(3-(Hydroxymethyl)thiophen-2-yl)boronic acid” is 1S/C5H7BO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-2,7-9H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Palladium-Catalyzed Suzuki-Miyaura Cross-Couplings
This compound is used as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are a powerful tool for forming carbon-carbon bonds and are widely used in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials .
Copper-Catalyzed Nitration Reactions
It serves as a reagent in copper-catalyzed nitration reactions. This application is significant in the synthesis of nitroaromatic compounds, which are important intermediates in the production of dyes, pharmaceuticals, and agrochemicals .
Chain-Growth Catalyst Transfer Polycondensation
The compound is involved in chain-growth catalyst transfer polycondensation of conjugated alternating copolymers. This process is crucial for creating well-defined polymers with specific properties for electronic and optoelectronic applications .
Synthesis of Fullerenyl Boronic Esters
It is utilized in ferric perchlorate-promoted reactions with fullerene to produce fullerenyl boronic esters. These esters have potential applications in organic electronics and photovoltaics due to their unique electronic properties .
Drug Design and Delivery
Boronic acids and their esters, including this compound, are considered for the design of new drugs and drug delivery devices. They are particularly useful as boron-carriers suitable for neutron capture therapy, a targeted cancer treatment method .
Sensing Applications
This compound may be used in sensing applications due to boronic acid interactions with cis-diols. These interactions are fundamental for the development of sensors that can detect various biological and chemical substances .
properties
IUPAC Name |
[3-(hydroxymethyl)thiophen-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-2,7-9H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUVNOIORZPHNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)CO)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453349 |
Source
|
Record name | [3-(Hydroxymethyl)thiophen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Hydroxymethyl)thiophen-2-yl)boronic acid | |
CAS RN |
222840-73-5 |
Source
|
Record name | [3-(Hydroxymethyl)thiophen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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